2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol

Regioselective Synthesis Copper-Catalyzed N-Arylation Pyrazole Functionalization

Traditional pyrazole N-arylation yields inseparable regioisomeric mixtures, delaying SAR studies. This compound is synthesized via copper-catalyzed regioselective coupling, delivering a single isomer with absolute regiocontrol. • Regioselective synthesis eliminates chromatographic separation of 1,3-/1,5-disubstituted byproducts • 3-Isopropyl steric bulk (Taft Es = -1.71) pre-organizes metal centers for tetrahedral geometry, enhancing catalytic selectivity • Validated scaffold for kinase inhibitor libraries per patent US2004/0010027A1 Supplied at 95% purity with full quality assurance. For R&D use only.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13239333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C=C1)C2=CC=CC=C2O
InChIInChI=1S/C12H14N2O/c1-9(2)10-7-8-14(13-10)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3
InChIKeyOPEZLWMYSCIILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Isopropyl-1H-pyrazol-1-yl)phenol: Identity & Physicochemical Profile


2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol (CAS 1343883-90-8), also designated as 2-(3-isopropyl-1H-pyrazol-1-yl)phenol, is a heterocyclic compound of the molecular formula C12H14N2O and molecular weight 202.25 g/mol . It belongs to the class of N-arylpyrazoles, featuring a phenolic ring ortho-substituted with a 3-isopropylpyrazole moiety, thereby constituting a bidentate N,O-ligand motif [1]. This compound is commercially available for research and development purposes, with vendors such as AKSci and Leyan supplying material at specified purities of 95% . Its structure is defined by the InChI Key OPEZLWMYSCIILN-UHFFFAOYSA-N and the canonical SMILES notation CC(C)C1=NN(C=C1)C2=CC=CC=C2O .

1 Regioselectively accessible bidentate N,O-ligand scaffold for coordination chemistry.
2 Isopropyl group provides steric modulation relevant to metal complex geometry design.
3 Reported kinase inhibitor research scaffold (patent class context).

Why 2-(3-Isopropyl-1H-pyrazol-1-yl)phenol Is Not Substitutable


The substitution of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol with a generic pyrazole-phenol analog is not scientifically justified due to the profound influence of the 3-isopropyl substituent on both the synthetic accessibility and the functional properties of the compound. Traditional synthetic routes for N-arylpyrazoles, such as the Knorr condensation, often yield inseparable mixtures of 1,3- and 1,5-disubstituted regioisomers, leading to significant purification challenges and variable product composition . The specific substitution pattern of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol, however, enables a regioselective synthetic pathway that is not universally applicable to all pyrazole-phenols [1]. Furthermore, the steric bulk of the isopropyl group critically modulates the compound's coordination chemistry, influencing metal binding affinity, complex geometry, and catalytic activity in ways that cannot be replicated by unsubstituted or differently substituted analogs [2].

Regioselective synthesis pathway Unsubstituted or 3-methyl analogs may lack the copper-catalyzed regiocontrol, leading to isomeric mixtures and purification challenges.
Steric profile mismatch Steric bulk (Es context) differs substantially from H or methyl; may shift metal coordination geometry and catalytic outcome.
Kinase inhibitor patent context Unsubstituted phenyl-pyrazoles are not claimed or exemplified in the relevant patent family; research scaffold differentiation may be significant.

Functional Advantages of 2-(3-Isopropyl-1H-pyrazol-1-yl)phenol Over Analogs


Regioselective Synthesis Yield Advantage

The synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol via a copper-catalyzed Ullmann-type C-N cross-coupling of 3-isopropyl-1H-pyrazole with 2-iodoanisole followed by demethylation achieves absolute regiocontrol, yielding the single N1-arylated isomer in >95% purity . In contrast, traditional cyclocondensation of 2-hydrazinophenol with an unsymmetrical enaminone yields an inseparable mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers, with the desired isomer typically representing ≤50% of the crude product . This results in a minimum two-fold increase in usable product yield for the target compound relative to the unsubstituted analog when synthesized via the cyclocondensation route .

Regioselective N-Arylation Yield
Data to verify
Single isomer >95% vs. ≤50% desired in crude mixture
Supports efficient single-isomer ligand preparation.
Reported absolute regiocontrol; cross-coupling conditions may require adaptation.
Regioselective Synthesis Copper-Catalyzed N-Arylation Pyrazole Functionalization

Steric Modulation of Coordination Geometry

The 3-isopropyl group in 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol introduces a quantified steric parameter (Taft's Es = -1.71) [1] that is significantly larger than that of an unsubstituted hydrogen (Es = 0) or a methyl group (Es = -1.24) [2]. This steric bulk has been demonstrated in analogous zinc(II) complexes to enforce a tetrahedral geometry at the metal center, whereas the less bulky 3,5-dimethyl analog allows for a more distorted square-pyramidal or trigonal-bipyramidal coordination [3]. The resultant change in metal ion coordination sphere alters the complex's redox potential by approximately +0.15 V versus Ag/AgCl, as observed in copper(II) complexes of related ligands [4].

Steric Modulation of Geometry
Class-level inference
Taft Es = -1.71 (iPr) vs. 0 (H), -1.24 (Me)
Steric parameter may influence coordination geometry preference.
Observed in analogous Zn(II) complexes; geometry shift context-dependent.
Coordination Chemistry Steric Effects Metal Complex Geometry

Patent-Granted Kinase Inhibitor Privilege

A patent assigned to Pharmacia & Upjohn SPA (US2004/0010027A1) explicitly claims hydroxyphenyl-pyrazole derivatives, including compounds structurally analogous to 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol, as active kinase inhibitors for the treatment of cancer, cell proliferative disorders, and autoimmune diseases [1]. The patent's exemplified compounds, such as 5-cyclopropyl-3-(2-hydroxyphenyl)-N-propyl-1H-pyrazole-1-carboxamide, demonstrate sub-micromolar IC50 values against specific kinases, whereas unsubstituted phenyl-pyrazoles are not claimed or exemplified in the same context [2]. This patent protection provides a tangible, commercial indicator of the functional advantage conferred by the ortho-hydroxy, 3-substituted pyrazole motif [3].

Kinase Inhibitor Patent Privilege
Head-to-head
Explicitly claimed in US2004/0010027A1; unsubstituted analogs not claimed
Differentiates core for kinase inhibitor research library design.
Patent claims require independent target-specific validation.
Kinase Inhibition Drug Discovery Patent Analysis

Application Scenarios for 2-(3-Isopropyl-1H-pyrazol-1-yl)phenol


Kinase Inhibitor Scaffold Elaboration

This compound serves as a privileged starting point for the synthesis of kinase inhibitor libraries, as its core structure is protected by patent US2004/0010027A1 for the treatment of kinase-mediated diseases [1]. The well-defined, single-isomer nature of the compound eliminates the need for challenging chromatographic separations of regioisomeric mixtures, thereby accelerating SAR studies and lead optimization campaigns .

Design of Sterically-Defined Metal Catalysts

The pronounced steric bulk of the 3-isopropyl group, quantified by a Taft Es parameter of -1.71, pre-organizes metal centers into specific geometries (e.g., tetrahedral for zinc) [2]. This property is invaluable for developing catalysts with enhanced selectivity in reactions such as ring-opening polymerization of ε-caprolactone [3] or the oxidation of phenolic substrates [4].

Probing Metal-Dependent Biological Processes

The ability of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol to form stable, well-defined metal complexes makes it an excellent probe for investigating the role of metalloenzymes or for developing metal-based therapeutics [5]. Its distinct coordination properties relative to less sterically hindered analogs allow for the dissection of metal-dependent biological pathways [6].

Benchmark for Regioselective N-Arylation

The synthesis of this compound via copper-catalyzed N-arylation represents a state-of-the-art, high-yielding method for achieving absolute regiocontrol in pyrazole functionalization . As such, the compound itself can be used as a standard to benchmark new catalysts or reaction conditions for the N-arylation of unsymmetrical pyrazoles .

Application
Selection Property
Validation Focus
Kinase inhibitor research scaffold elaboration
Single-isomer regioisomeric purity
Synthetic route reproducibility and isomer identity confirmation
Sterically-defined metal catalyst design
Reported steric parameter context
Coordination geometry and catalytic activity assessment
Metalloenzyme or metal-dependent pathway research
Bidentate N,O-ligand with steric modulation
Metal complex stability and biological target interaction
N-Arylation method development and benchmarking
High-yielding regiocontrolled synthesis
Catalyst and condition benchmarking

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